Cyclotetrasilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Tetrasilane can be synthesized through the reaction of magnesium silicide (Mg₂Si) with acids such as 20% phosphoric acid at temperatures between 50-60°C . This reaction can produce silanes up to n=15. Another method involves reacting magnesium silicide with 25% hydrochloric acid, which yields a mixture of silanes including 40% monosilane, 30% disilane, 15% trisilane, 10% tetrasilane, and 5% higher silanes . The resulting mixture can be separated by fractional distillation.

Chemical Reactions Analysis

Tetrasilane undergoes several types of chemical reactions:

Photochemical Disproportionation: This reaction produces 3-silylpentasilane and disilane.

Isomerization: In the presence of aluminum chloride and heating in xylene, tetrasilane can be isomerized to isotetrasilane.

Scientific Research Applications

Tetrasilane has various applications in scientific research, particularly in the fields of materials science and chemical synthesis It is used in the study of silane compounds and their properties, as well as in the synthesis of higher silanes

Mechanism of Action

The mechanism of action of tetrasilane involves its decomposition at room temperature, which releases hydrogen and forms shorter chain silanes . This decomposition process is a key aspect of its reactivity and instability, making it a compound of interest in the study of silane chemistry.

Comparison with Similar Compounds

Tetrasilane is similar to other silane compounds such as monosilane (SiH₄), disilane (Si₂H₆), and trisilane (Si₃H₈). it is unique in its higher instability and tendency to decompose at room temperature . This makes it more reactive compared to its lower silane counterparts, which are relatively more stable.

Conclusion

Tetrasilane is a fascinating compound with unique properties and reactivity. Its preparation methods, chemical reactions, and applications in scientific research make it a valuable subject of study in the field of silane chemistry. Its instability and pyrophoric nature add to its intrigue, making it a compound of significant interest for further exploration and application.

Properties

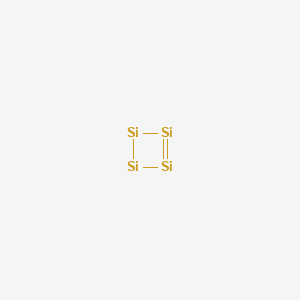

Molecular Formula |

Si4 |

|---|---|

Molecular Weight |

112.34 g/mol |

InChI |

InChI=1S/Si4/c1-2-4-3-1 |

InChI Key |

KFNBGPSNLHLEPE-UHFFFAOYSA-N |

Canonical SMILES |

[Si]1=[Si][Si][Si]1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.